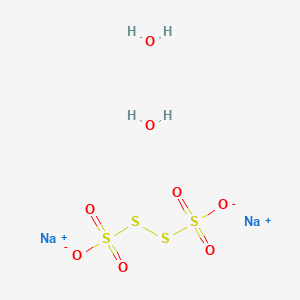
2,5-Dimethoxy-4-(2-iodoacetamido)phenyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-4-(2-iodoacetamido)phenyl thiocyanate is a chemical compound that has been widely used in scientific research. It is a thiocyanate derivative of 2C-I, which is a psychedelic drug. However, this compound is not used for recreational purposes but mainly for research purposes.
Mechanism Of Action
The mechanism of action of 2,5-Dimethoxy-4-(2-iodoacetamido)phenyl thiocyanate involves the reaction of the thiocyanate group with the thiol group of cysteine residues in proteins. This results in the formation of a covalent bond between the protein and the compound, which can be used to study protein-protein interactions.
Biochemical And Physiological Effects
2,5-Dimethoxy-4-(2-iodoacetamido)phenyl thiocyanate has been shown to have minimal biochemical and physiological effects. It has been shown to be non-toxic and non-cytotoxic at concentrations used in research studies.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2,5-Dimethoxy-4-(2-iodoacetamido)phenyl thiocyanate is its ability to covalently label proteins. This allows for the study of protein-protein interactions and protein distribution in cells. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the use of 2,5-Dimethoxy-4-(2-iodoacetamido)phenyl thiocyanate in scientific research. One area of interest is the study of protein-protein interactions in disease states. Another area of interest is the development of new labeling techniques using this compound. Additionally, the use of this compound in live cell imaging studies is an area of potential future research.
Conclusion:
In conclusion, 2,5-Dimethoxy-4-(2-iodoacetamido)phenyl thiocyanate is a useful compound in scientific research. Its ability to covalently label proteins makes it a valuable tool for the study of protein-protein interactions and protein distribution in cells. While there are some limitations to its use, there are many potential future directions for research using this compound.
Synthesis Methods
The synthesis method of 2,5-Dimethoxy-4-(2-iodoacetamido)phenyl thiocyanate involves the reaction of 2,5-dimethoxy-4-iodophenethylamine with thiophosgene followed by reaction with 2-iodoacetamide. The product obtained is then treated with ammonium thiocyanate to obtain the final product.
Scientific Research Applications
2,5-Dimethoxy-4-(2-iodoacetamido)phenyl thiocyanate has been used in various scientific research studies. It has been used as a fluorescent probe to study the binding of proteins. It has also been used as a cross-linking agent to study protein-protein interactions. Furthermore, it has been used as a labeling agent to study the distribution of proteins in cells.
properties
CAS RN |
14556-93-5 |
|---|---|
Product Name |
2,5-Dimethoxy-4-(2-iodoacetamido)phenyl thiocyanate |
Molecular Formula |
C11H11IN2O3S |
Molecular Weight |
378.19 g/mol |
IUPAC Name |
[4-[(2-iodoacetyl)amino]-2,5-dimethoxyphenyl] thiocyanate |
InChI |
InChI=1S/C11H11IN2O3S/c1-16-8-4-10(18-6-13)9(17-2)3-7(8)14-11(15)5-12/h3-4H,5H2,1-2H3,(H,14,15) |
InChI Key |
YFLUORKLAPWOFK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)CI)OC)SC#N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CI)OC)SC#N |
synonyms |
2,5-Dimethoxy-4-(2-iodoacetylamino)phenyl thiocyanate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)

![4-Methyl-9h-pyrido[2,3-b]indole](/img/structure/B83889.png)



![Benzene, 1,1'-[(methylthio)ethenylidene]bis-](/img/structure/B83898.png)
